molecular formula C19H19N3O3S B2364170 N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034533-52-1

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Numéro de catalogue: B2364170
Numéro CAS: 2034533-52-1
Poids moléculaire: 369.44
Clé InChI: OHEOKDOQVCVJCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings related to the biological activity of this compound, supported by relevant case studies and data.

Chemical Structure and Properties

The compound's structure features a benzenesulfonamide core, which is known for its diverse pharmacological properties. The presence of both a cyclopropylpyridine and a methyloxazole moiety enhances its potential for biological activity.

Biological Activity Overview

Research indicates that sulfonamides, including derivatives like this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity :
    • Sulfonamides have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammation processes. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory effects in various animal models .
  • Antimicrobial Activity :
    • The compound's effectiveness against bacterial strains has been investigated, with derivatives showing promising results. For example, studies have reported minimum inhibitory concentrations (MIC) against common pathogens such as E. coli and S. aureus, indicating potential as an antimicrobial agent .
  • Antioxidant Activity :
    • Certain sulfonamide derivatives have shown antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Effects

In a study evaluating various benzenesulfonamide derivatives, compounds exhibited substantial inhibition of carrageenan-induced edema in rat models. For instance:

  • Compound 4a showed an inhibition rate of 94.69% at 1 hour post-administration .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several benzenesulfonamide derivatives revealed:

CompoundTarget PathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

These findings suggest that the structural modifications in sulfonamides can lead to enhanced antimicrobial properties .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism. The sulfonamide group is known for its competitive inhibition against bacterial dihydropteroate synthase, which is critical for folate synthesis .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that sulfonamide derivatives, including N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, exhibit promising anticancer properties. These compounds have been shown to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. A study demonstrated that specific sulfonamides could preferentially inhibit tumor-associated isoforms such as hCA IX and XII, suggesting their potential as targeted cancer therapies .

Carbonic Anhydrase Inhibition

The compound's structure suggests it may act as an inhibitor of carbonic anhydrases, enzymes that facilitate the reversible hydration of carbon dioxide. This inhibition can lead to reduced tumor acidity and hinder cancer cell proliferation. In vitro studies have reported significant inhibition constants for certain sulfonamide derivatives against various CA isoforms, indicating their potential for therapeutic use in conditions like glaucoma and epilepsy, where CA inhibition is beneficial .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of various sulfonamide derivatives against different cancer cell lines. For instance, compounds exhibiting low nanomolar inhibition constants were identified as potent inhibitors against hCA II, a cytosolic isoform relevant in cancer biology . These studies provide a strong foundation for further development and optimization of this compound as a therapeutic agent.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies highlight how modifications to the sulfonamide core can enhance binding affinity and selectivity for target enzymes. For example, variations in the substituents on the benzenesulfonamide scaffold have been correlated with changes in inhibitory potency against specific CA isoforms . Such insights are crucial for designing more effective derivatives with improved pharmacological profiles.

Data Summary Table

Application AreaMechanism of ActionRelevant Findings
Anticancer ActivityInhibition of carbonic anhydrasesSignificant inhibition against hCA IX and XII
Carbonic Anhydrase InhibitionAlters tumor microenvironment pHLow nanomolar inhibition constants reported
Structure-Activity RelationshipModifications enhance binding affinityCorrelation between structure and potency

Propriétés

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-22-19(12-25-13)16-4-6-18(7-5-16)26(23,24)21-10-14-8-17(11-20-9-14)15-2-3-15/h4-9,11-12,15,21H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEOKDOQVCVJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.